molecular formula C10H13ClN2 B141456 1-(2-Chlorophenyl)piperazine CAS No. 39512-50-0

1-(2-Chlorophenyl)piperazine

Cat. No. B141456
CAS RN: 39512-50-0
M. Wt: 196.67 g/mol
InChI Key: PWZDJIUQHUGFRJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)piperazine is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals. It is a phenyl substituted piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. The presence of the chlorophenyl group on the piperazine ring influences its electronic and structural properties, making it a compound of interest for various chemical and biological applications.

Synthesis Analysis

The synthesis of 1-(2-Chlorophenyl)piperazine and its derivatives has been explored through different methods. One approach involves the reaction of 2,3-dichloronitrobenzene with piperazine, followed by a series of reactions including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, resulting in a total yield of 48.2% . Another method described the synthesis from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to give the desired product with an overall yield of 45.7% . Additionally, a comparison of two synthetic routes for 1-(2,3-dichlorophenyl)piperazine was discussed, with one method involving anhydrous piperazine and 2,6-dichloro-nitrobenzene, and the other using an Ullmann reaction, with the former yielding a better quality product at 53.3% .

Molecular Structure Analysis

The molecular and electronic properties of 1-(2-Chlorophenyl)piperazine have been investigated using spectroscopic methods and density functional theory (DFT). Vibrational frequencies were assigned using FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements, and the structure was further analyzed using potential energy distribution (PED) . The crystal structure of a related compound, 4-(2,3-dichlorophenyl)piperazin-1-ium picrate, was determined to crystallize with one cation and one picrate anion in the asymmetric unit, with several hydrogen bonds interconnecting the cations and anions .

Chemical Reactions Analysis

The reactivity and stability of 1-(2-Chlorophenyl)piperazine have been studied through various analyses. Charge density distribution and sites of chemical reactivity were examined by mapping electron density isosurface with molecular electrostatic potential (MEP). Hyperconjugative interactions and charge delocalization were analyzed using natural bond orbital (NBO) analysis, which helps in understanding the stability of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Chlorophenyl)piperazine derivatives have been characterized using spectral data analysis, including X-ray crystallography. Theoretical calculations were performed to compare with experimental results, showing excellent agreement. Properties such as chemical hardness, chemical potential, and electrophilicity index were calculated, providing insight into the compound's reactivity . Additionally, molecular docking studies suggested potential biological activity against prostate-specific membrane protein, with the compound exhibiting binding free energy and key bonding interactions .

Scientific Research Applications

Neuropharmacological Effects

1-(2-Chlorophenyl)piperazine (CPP) exhibits neuropharmacological properties due to its interaction with serotonin receptors in the brain. Studies show that CPP acts as a serotonin receptor agonist and influences neurotransmitter activity. This activity has implications for understanding and potentially treating conditions related to neurotransmitter imbalances, such as depression and anxiety (Fuller, Snoddy, Mason, & Owen, 1981).

Antitumor Activity

Research on derivatives of 1,2,4-triazine that bear a piperazine amide moiety, including compounds with chlorophenyl substitutions, has revealed promising antiproliferative effects against breast cancer cells. This suggests potential applications of chlorophenyl piperazine derivatives in cancer research and treatment (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis and Structural Analysis

Efforts in the synthesis of various chlorophenyl piperazine derivatives have been made to explore their structural and chemical properties. This includes the synthesis of 1-(3-Chlorophenyl)piperazine and its derivatives, which are valuable for their potential use in pharmaceuticals and other chemical applications (Mai, 2005).

Receptor Interaction Studies

CPP's interaction with neurotransmitter receptors in the human brain has been extensively studied. It demonstrates significant binding affinity across multiple serotonin receptor subtypes, offering insights into the molecular mechanisms of neurotransmission and potential therapeutic applications (Hamik & Peroutka, 1989).

Forensic Applications

CPP's presence in forensic samples has led to the development of methods for its detection and analysis. This includes electrochemical methods for rapid screening in forensic contexts, which is crucial for identifying illicit substances (Silva, Rocha, Arantes, Lima, Melo, Muñoz, dos Santos, & Richter, 2021).

Depression and Anxiety Research

Research on the effects of CPP on rodent behavior has provided insights into its potential role in inducing depression-like symptoms. These studies contribute to understanding the neurochemical basis of mood disorders and could inform the development of new antidepressants (Rajkumar, Pandey, Mahesh, & Radha, 2009).

Safety And Hazards

1-(2-Chlorophenyl)piperazine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of 1-(2-Chlorophenyl)piperazine could be in the development of new drugs and therapies.

properties

IUPAC Name

1-(2-chlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZDJIUQHUGFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057734
Record name 1-(2-Chlorophenyl)piperazine
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)piperazine

CAS RN

39512-50-0
Record name 1-(2-Chlorophenyl)piperazine
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Record name 1-(2-Chlorophenyl)piperazine
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Record name 1-(2-Chlorophenyl)piperazine
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Record name 1-(2-chlorophenyl)piperazine
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Record name 1-(2-Chlorophenyl)piperazine
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Synthesis routes and methods I

Procedure details

To a stirred sol of 1-bromo-2-chlorobenzene (0.606 mL, 5.22 mmol) in toluene (10 mL) was added Pd2(dba)3 (0.239 g, 0.26 mmol), BINAP (0.163 g, 0.26 mmol), sodium tert-butoxide (0.753 g, 7.83 mmol) and piperazine (1.350 g, 15.67 mmol) and the resulting sol was heated at 110 °C for 16h. Cooled to rt, filtered through a celeite pad, volatiles were evaporated off and residue was column chromatographed (DCM:MeOH 90:10) to afford 1-(2-chlorophenyl)piperazine (0.450 g, 43.8 %) as a gum.
Quantity
0.00783 mol
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Synthesis routes and methods II

Procedure details

Following the procedure of example 88(a) but substituting 5.2 g. (0.026 mole) of 1-(o-chlorophenyl)piperazine for the N-phenylpiperazine, one obtains the hydrochloride salt of 2-[2-[4-(2-chlorophenyl)-1-piperazinyl]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione. This salt is neutralized with aqueous sodium hydroxide and extracted with chloroform. The chloroform solution is dried (Na2SO4), concentrated to 200 ml. and allowed to stand open to the air. The product slowly crystallizes and is removed by filtration. Drying at 50° (60 mm.) overnight yields 4 g. of 2-[2-[4-(2-chlorophenyl)-1-piperazinyl]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione; m.p. 213°-214°.
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2-[2-[4-(2-chlorophenyl)-1-piperazinyl]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione
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Synthesis routes and methods III

Procedure details

Following the procedure of example 1 but substituting 5.2 g. (0.026 mole) of 1-(o-chlorophenyl)piperazine in part (c) for the N-phenylpiperazine, one obtains the hydrochloride salt of 2-[2-[4-(2-chlorophenyl)-1-piperazinyl]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione. This salt is neutralized with aqueous sodium hydroxide and extracted with chloroform. The chloroform solution is dried (Na2SO4), concentrated to 200 ml. and allowed to stand open to the air. The product slowly crystallizes and is removed by filtration. Drying at 50° (60 mm.) overnight yields 4 g. of 2-[2-[4-(2-chlorophenyl)-1-piperazinyl]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione; m.p. 213°-214°.
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2-[2-[4-(2-chlorophenyl)-1-piperazinyl]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
N Prabavathi, N Senthil Nayaki… - Pharm. Anal …, 2015 - researchgate.net
The Vibrational and electronic properties of phenyl substituted compounds 1-(2-methoxyphenyl) piperazine and 1-(2-chlorophenyl) piperazine have been investigated by FT-IR, FT-…
Number of citations: 32 www.researchgate.net
L Hondebrink, EJP Hermans, S Schmeink… - Neurotoxicology, 2015 - Elsevier
Piperazine derivatives are a class of psychoactive substances applied in prescription medicines like antidepressants as well as in drugs of abuse. They are known to increase brain …
Number of citations: 14 www.sciencedirect.com
G DİKMEN - Eskişehir Technical University Journal of Science and …, 2019 - dergipark.org.tr
This paper were investigated spectroscopic studies of 1-(4-Chlorophenyl) piperazine (14CPP) with nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR) and Raman …
Number of citations: 2 dergipark.org.tr
B Asproni, A Pau, M Bitti, M Melosu… - Journal of medicinal …, 2002 - ACS Publications
A series of 18 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-piperazines (1a−r) were designed and synthesized as possible ligands with mixed dopamine (DA) D 2 /serotonin 5-HT 1A …
Number of citations: 40 pubs.acs.org
S Akhtar, Y Baiga, MT Chaudharya, M Usmana… - 2000 - researchgate.net
… There are two positional isomers of m-CPP, namely 1-(4-chlorophenyl) piperazine (p-CPP, para-CPP, 4CPP and 4Cl-PP) and 1-2-chlorophenyl piperazine,(o-CPP, ortho-CPP, 2CPP …
Number of citations: 0 www.researchgate.net
S Paudel, S Acharya, G Yoon, KM Kim… - Bioorganic & Medicinal …, 2017 - Elsevier
Monoamine transporters regulate the concentration of monoamine neurotransmitters, which are essential for vital physiological processes, and their dysfunction can cause several …
Number of citations: 12 www.sciencedirect.com
S Hosna, DE Janzen, M Rzaigui, W Smirani - Phase Transitions, 2018 - Taylor & Francis
The new compound 1-(2-methoxyphenyl)piperazinium chloranilate (MPP.CA) was synthesized and studied by the single crystal X-ray diffraction method. Its structure was confirmed by …
Number of citations: 6 www.tandfonline.com
X Zhang, K Hodgetts, S Rachwal, H Zhao… - Journal of medicinal …, 2000 - ACS Publications
The dopaminergic receptor profile of a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines was examined. Aromatic substitution patterns were varied with the goal of …
Number of citations: 65 pubs.acs.org
IED Moreno, BM da Fonseca, M Barroso… - … of pharmaceutical and …, 2012 - Elsevier
A method using microextraction by packed sorbent (MEPS) and high performance liquid chromatography-diode array detection (HPLC-DAD) is described for the determination of …
Number of citations: 44 www.sciencedirect.com
J Široká, DN Polesel, JL Costa, R Lanaro… - … of pharmaceutical and …, 2013 - Elsevier
A simple capillary electrophoretic method with spectrophotometric UV detection at 236 nm has been developed for the selective separation and determination of 1-(2-chlorophenyl)…
Number of citations: 16 www.sciencedirect.com

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